molecular formula C24H25NOSSn B14330743 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine CAS No. 110483-36-8

1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine

Cat. No.: B14330743
CAS No.: 110483-36-8
M. Wt: 494.2 g/mol
InChI Key: RJJBKPZOGMIIKU-UHFFFAOYSA-M
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Description

1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine is a complex organotin compound that features a piperidine ring bonded to a triphenylstannyl group via a sulfanylcarbonyl linkage

Preparation Methods

The synthesis of 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine typically involves the reaction of triphenylstannyl chloride with a piperidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds, which are known for their antimicrobial and antifungal properties.

    Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine exerts its effects involves the interaction of the triphenylstannyl group with biological molecules. The organotin moiety can bind to proteins and enzymes, potentially inhibiting their activity. The sulfanylcarbonyl linkage may also play a role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar compounds to 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine include other organotin compounds such as triphenyltin chloride and triphenyltin hydroxide. These compounds share the triphenylstannyl group but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its specific combination of a piperidine ring and a sulfanylcarbonyl linkage, which imparts distinct chemical and biological properties.

Properties

CAS No.

110483-36-8

Molecular Formula

C24H25NOSSn

Molecular Weight

494.2 g/mol

IUPAC Name

S-triphenylstannyl piperidine-1-carbothioate

InChI

InChI=1S/C6H11NOS.3C6H5.Sn/c8-6(9)7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H2,(H,8,9);3*1-5H;/q;;;;+1/p-1

InChI Key

RJJBKPZOGMIIKU-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)C(=O)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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